molecular formula C18H15N3O3S B2895768 4-methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide CAS No. 478031-95-7

4-methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide

Cat. No.: B2895768
CAS No.: 478031-95-7
M. Wt: 353.4
InChI Key: XTMWYIYBAOIRAV-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide is a complex organic compound with the molecular formula C18H15N3O3S It is known for its unique structure, which includes a thiadiazole ring, a benzoyl group, and a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where the thiadiazole ring is treated with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Benzenecarboxamide Moiety: The final step involves the coupling of the benzoyl-substituted thiadiazole with a suitable amine to form the benzenecarboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide
  • **4-methyl-N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide
  • **4-methyl-N-[2-(2-fluorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the benzoyl moiety can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methyl-N-[2-(2-methylbenzoyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-11-7-9-13(10-8-11)15(22)19-17-20-18(24)21(25-17)16(23)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMWYIYBAOIRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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